molecular formula C8H6ClFO2 B13252426 2-Fluoro-5-methylphenyl chloroformate

2-Fluoro-5-methylphenyl chloroformate

Cat. No.: B13252426
M. Wt: 188.58 g/mol
InChI Key: GPZFUWYUVVFOBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-5-methylphenyl chloroformate is an organic compound characterized by the presence of a fluoro group, a methyl group, and a chloroformate group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-methylphenyl chloroformate typically involves the reaction of 2-Fluoro-5-methylphenol with phosgene. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

2-Fluoro-5-methylphenol+Phosgene2-Fluoro-5-methylphenyl chloroformate+HCl\text{2-Fluoro-5-methylphenol} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} 2-Fluoro-5-methylphenol+Phosgene→2-Fluoro-5-methylphenyl chloroformate+HCl

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to ensure efficient mixing and heat transfer. The use of phosgene gas in a controlled environment with appropriate safety measures is crucial due to its highly toxic nature.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-methylphenyl chloroformate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chloroformate group can be substituted by nucleophiles such as amines, alcohols, and thiols to form carbamates, carbonates, and thiocarbonates, respectively.

    Hydrolysis: In the presence of water, this compound hydrolyzes to form 2-Fluoro-5-methylphenol and carbon dioxide.

    Reduction: The compound can be reduced to 2-Fluoro-5-methylphenol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Reducing Agents: Lithium aluminum hydride

    Hydrolysis Conditions: Aqueous medium, mild acidic or basic conditions

Major Products Formed

    Carbamates: Formed by reaction with amines

    Carbonates: Formed by reaction with alcohols

    Thiocarbonates: Formed by reaction with thiols

    2-Fluoro-5-methylphenol: Formed by hydrolysis or reduction

Scientific Research Applications

2-Fluoro-5-methylphenyl chloroformate has several applications in scientific research:

    Organic Synthesis:

    Pharmaceuticals: Potential intermediate in the synthesis of pharmaceutical compounds.

    Materials Science: Used in the preparation of polymers and advanced materials with specific properties.

    Analytical Chemistry: Employed in derivatization reactions for the analysis of amino acids and other compounds by gas chromatography-mass spectrometry (GC-MS).

Mechanism of Action

The mechanism of action of 2-Fluoro-5-methylphenyl chloroformate involves the formation of reactive intermediates through nucleophilic attack on the chloroformate group. This leads to the formation of carbamates, carbonates, or thiocarbonates, depending on the nucleophile. The molecular targets and pathways involved are primarily related to the reactivity of the chloroformate group with various nucleophiles.

Comparison with Similar Compounds

Similar Compounds

  • Methyl chloroformate
  • Ethyl chloroformate
  • Phenyl chloroformate
  • 4-Nitrophenyl chloroformate

Comparison

2-Fluoro-5-methylphenyl chloroformate is unique due to the presence of both a fluoro and a methyl group on the benzene ring, which can influence its reactivity and the properties of the products formed. Compared to other chloroformates, it may offer different steric and electronic effects, making it suitable for specific applications in organic synthesis and materials science.

Properties

Molecular Formula

C8H6ClFO2

Molecular Weight

188.58 g/mol

IUPAC Name

(2-fluoro-5-methylphenyl) carbonochloridate

InChI

InChI=1S/C8H6ClFO2/c1-5-2-3-6(10)7(4-5)12-8(9)11/h2-4H,1H3

InChI Key

GPZFUWYUVVFOBS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)F)OC(=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.